Ethyl (2R)-2-chloro-2-fluorocyclopropanecarboxylate
Overview
Description
Ethyl (2R)-2-chloro-2-fluorocyclopropanecarboxylate is an organic compound that belongs to the class of cyclopropane carboxylates It is characterized by the presence of a cyclopropane ring substituted with chlorine and fluorine atoms, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R)-2-chloro-2-fluorocyclopropanecarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with a halogenated alkene in the presence of a catalyst such as rhodium or copper. The reaction conditions often include low temperatures and inert atmospheres to prevent side reactions and decomposition of the diazo compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve efficient conversion of starting materials to the desired product. The use of flow reactors allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-chloro-2-fluorocyclopropanecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: Oxidative cleavage of the cyclopropane ring can be achieved using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Oxidation: Potassium permanganate or ozone in the presence of a suitable solvent.
Major Products Formed
Nucleophilic Substitution: Substituted cyclopropanecarboxylates.
Reduction: Cyclopropanol derivatives.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
Ethyl (2R)-2-chloro-2-fluorocyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in stereoselective synthesis.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies and as a probe for studying metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (2R)-2-chloro-2-fluorocyclopropanecarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The presence of the chlorine and fluorine atoms enhances its binding affinity and specificity for the target enzymes. Additionally, the cyclopropane ring provides structural rigidity, which is crucial for its biological activity.
Comparison with Similar Compounds
Ethyl (2R)-2-chloro-2-fluorocyclopropanecarboxylate can be compared with other cyclopropane carboxylates such as:
- Ethyl 2-chlorocyclopropanecarboxylate
- Ethyl 2-fluorocyclopropanecarboxylate
- Ethyl 2-bromocyclopropanecarboxylate
Uniqueness
The presence of both chlorine and fluorine atoms in this compound distinguishes it from other similar compounds. This dual substitution enhances its reactivity and potential for selective interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl (2S)-2-chloro-2-fluorocyclopropane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClFO2/c1-2-10-5(9)4-3-6(4,7)8/h4H,2-3H2,1H3/t4?,6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHKGPOPPUFFMG-BAFYGKSASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1(F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1C[C@]1(F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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